2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide
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Overview
Description
2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, acetic acid, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in minimizing waste and improving the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole
- 2-Amino-4-chlorophenol
Uniqueness
What sets 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C19H20ClN5OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-12(2)13-7-4-6-10-16(13)22-17(26)11-27-19-24-23-18(25(19)21)14-8-3-5-9-15(14)20/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
InChI Key |
GXFREYNZRQYROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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